molecular formula C8H7NO4 B14701411 4-(Hydroxycarbamoyl)benzoic acid CAS No. 22372-40-3

4-(Hydroxycarbamoyl)benzoic acid

Numéro de catalogue: B14701411
Numéro CAS: 22372-40-3
Poids moléculaire: 181.15 g/mol
Clé InChI: LJRCHULXIQNSDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Hydroxycarbamoyl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use only. This molecule features a benzoic acid scaffold directly linked to a hydroxamate functional group, a combination known to confer potent metal-chelating properties and enzyme-inhibitory activity . The hydroxamate group is a well-established zinc-binding group (ZBG) that enables this compound to act as a potential inhibitor for metalloenzymes . Researchers can leverage this mechanism to probe and modulate the activity of various enzyme families. One of the primary research applications for this class of compounds is as a building block in the development of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition is a validated therapeutic strategy in oncology and neurology . The structural motif of a hydroxamate attached to an aromatic cap group is a common feature in many potent and selective HDAC inhibitors, such as those described in research for neuropathic pain . Beyond HDACs, hydroxamate-based compounds like 4-(Hydroxycarbamoyl)benzoic acid show relevance in other research areas. They serve as key intermediates in synthesizing inhibitors for other metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammatory diseases . The compound's properties may also be exploited in chelation therapy research and as a synthetic intermediate for more complex bioactive molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

Numéro CAS

22372-40-3

Formule moléculaire

C8H7NO4

Poids moléculaire

181.15 g/mol

Nom IUPAC

4-(hydroxycarbamoyl)benzoic acid

InChI

InChI=1S/C8H7NO4/c10-7(9-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H,9,10)(H,11,12)

Clé InChI

LJRCHULXIQNSDN-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C(=O)NO)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Hydroxycarbamoyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the hydroxamic acid derivative .

Industrial Production Methods: Industrial production of 4-(Hydroxycarbamoyl)benzoic acid often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxycarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

4-(Hydroxycarbamoyl)benzoic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(Hydroxycarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent-Based Classification and Key Properties

The following table compares 4-(Hydroxycarbamoyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent(s) CAS Number Molecular Weight Key Applications/Properties References
4-(Hydroxycarbamoyl)benzoic acid –CONHOH at C4 Not reported ~181.08 (MS data) Metal complexation (Cu²⁺, Zn²⁺), antitumor agents (HDAC inhibition), anti-Aβ aggregation
4-Hydroxybenzoic acid –OH at C4 99-96-7 138.12 Preservatives, organic synthesis, biomarker in metabolomics
4-(Methoxycarbonyl)benzoic acid –COOCH₃ at C4 Varies ~180.16 Intermediate for esters/amides, peptide synthesis, HPLC analysis
4-Sulfamoylbenzoic acid –SO₂NH₂ at C4 138-41-0 199.19 Diuretics (e.g., Halazone), antimicrobial agents
Acetiromate –O–(3-I,4-I–C₆H₂–O–)– at C4 Not reported ~532.00 Antihyperlipidemic agent (iodinated phenolic ether derivative)
4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid –SO₂NH–(C₆H₃(OMe)(NO₂)) at C4 519152-08-0 352.32 Pharmaceutical intermediate (specific applications under investigation)
Metal Coordination Behavior
  • 4-(Hydroxycarbamoyl)benzoic acid forms stable complexes with Cu²⁺ and Zn²⁺, characterized by colorimetric shifts (green → dark blue for Cu²⁺) and mass spectral peaks at m/z 181.0758 .
  • 4-Hydroxybenzoic acid lacks strong metal-binding groups, limiting its use in coordination chemistry.
Enzyme Inhibition and Drug Design
  • The hydroxycarbamoyl group in 4-(Hydroxycarbamoyl)benzoic acid mimics natural hydroxamate motifs, enabling HDAC inhibition (e.g., compound 36D in antitumor studies) .
  • 4-Sulfamoylbenzoic acid derivatives (e.g., Halazone) act as carbonic anhydrase inhibitors, emphasizing the role of sulfonamide groups in diuretics .

Q & A

Q. What are the optimal synthetic routes for 4-(Hydroxycarbamoyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 4-(Hydroxycarbamoyl)benzoic acid typically involves coupling hydroxycarbamoyl groups to a benzoic acid scaffold. Enzymatic routes (e.g., lipase-catalyzed esterification) are preferred for stereochemical control, achieving yields of 70–85% under mild conditions (pH 6–7, 25–37°C) . Chemical methods, such as carbodiimide-mediated coupling (e.g., EDC/HOBt), require anhydrous solvents (DMF or DCM) and yield 60–75%, but may introduce impurities requiring HPLC purification (C18 column, acetonitrile/water gradient) . Key parameters:
MethodYield (%)Purity (%)Key Conditions
Enzymatic70–85≥95pH 6–7, 37°C, 24h
Chemical (EDC/HOBt)60–75≥90Anhydrous DMF, RT, 12h

Q. How can X-ray crystallography validate the molecular structure of 4-(Hydroxycarbamoyl)benzoic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:
  • Crystal growth via slow evaporation (solvent: ethanol/water).
  • Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXD) and refinement (SHELXL) to R-factor < 0.05 .
  • Hydrogen-bonding networks (e.g., between hydroxycarbamoyl and carboxyl groups) confirm tautomeric stability .

Advanced Research Questions

Q. How do structural modifications of 4-(Hydroxycarbamoyl)benzoic acid impact its biological activity in enzyme inhibition studies?

  • Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
  • Hydroxyl group replacement : Replacing the hydroxycarbamoyl group with a methoxy group reduces histone deacetylase (HDAC) inhibition by 40–60% (IC₅₀ shifts from 0.8 μM to 1.5 μM) .
  • Aromatic ring substitution : Electron-withdrawing groups (e.g., nitro) at the para position enhance antimicrobial activity (MIC: 2 μg/mL vs. 8 μg/mL for unmodified compound) .
  • Assays: HDAC inhibition measured via fluorometric assays (λex = 360 nm, λem = 460 nm); antimicrobial activity tested via broth microdilution (CLSI guidelines) .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-(Hydroxycarbamoyl)benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use LC-MS (ESI+) to confirm ≥95% purity; impurities >5% may skew IC₅₀ values .
  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects HDAC activity by 20%) and temperature (25°C vs. 37°C) .
  • Cell lines : Compare results across multiple models (e.g., HeLa vs. HEK293 cells may show 30% differences in uptake efficiency) .

Q. What advanced computational tools predict the binding affinity of 4-(Hydroxycarbamoyl)benzoic acid to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed:
  • Docking : Grid box centered on HDAC active site (20 ų), Lamarckian genetic algorithm.
  • MD : 100 ns simulation in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data (R² ≥ 0.85) .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthetic and biological studies?

  • Methodological Answer :
  • Synthesis : Report detailed reaction parameters (solvent volume, catalyst loading, temperature gradients). For example, a 5°C deviation in enzymatic synthesis reduces yield by 15% .
  • Biological assays : Use internal controls (e.g., SAHA as a positive control for HDAC inhibition) and triplicate measurements (CV < 10%) .
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem (CID: [Relevant ID]) for public validation .

Safety and Handling

Q. What safety protocols are critical when handling 4-(Hydroxycarbamoyl)benzoic acid in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
  • Ventilation : Use fume hoods during synthesis (amine vapors may cause respiratory irritation) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption (vermiculite) and disposal as hazardous waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.